Ethyl 4-[4-[2-[(2,3-dimethylphenyl)carbamothioylamino]ethyl]piperazin-1-yl]benzoate
Overview
Description
Ethyl 4-{4-[2-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoate ester, a piperazine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[2-[(2,3-dimethylphenyl)carbamothioylamino]ethyl]piperazin-1-yl]benzoate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine intermediate reacts with 2,3-dimethylphenylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with ethyl 4-bromobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[2-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-{4-[2-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[2-[(2,3-dimethylphenyl)carbamothioylamino]ethyl]piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and the dimethylphenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: A simpler ester with similar structural features but lacking the piperazine ring and the dimethylphenyl group.
Ethyl 4-(dimethylamino)benzoate: Another related compound with a similar ester group but different substituents.
Uniqueness
Ethyl 4-{4-[2-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}benzoate is unique due to its complex structure, which combines multiple functional groups
Properties
IUPAC Name |
ethyl 4-[4-[2-[(2,3-dimethylphenyl)carbamothioylamino]ethyl]piperazin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-4-30-23(29)20-8-10-21(11-9-20)28-16-14-27(15-17-28)13-12-25-24(31)26-22-7-5-6-18(2)19(22)3/h5-11H,4,12-17H2,1-3H3,(H2,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYWFSNDNZQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCNC(=S)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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